7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Quality Control Procurement Analytical Chemistry

Reproducibility challenges in Pd-catalyzed cross-coupling often stem from impure brominated building blocks. 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 877265-10-6) solves this with 98% purity, minimizing catalyst poisoning. • Strategic C7-Br handle enables Suzuki, Heck, and Buchwald-Hartwig couplings for AT2R ligand and RHO kinase inhibitor libraries. • Regiospecific substitution (N2-Me, C7-Br) is non-negotiable-altered halogen positions ablate Pd reactivity and target binding. • cLogP ~1.77 & ΔMW +78.9 vs. non-brominated analog enable ADME fine-tuning without altering the core pharmacophore. BenchChem supplies this building block in stock with global shipping.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 877265-10-6
Cat. No. B1524190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
CAS877265-10-6
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCN1CC2=C(CC1=O)C=CC(=C2)Br
InChIInChI=1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3
InChIKeyRCPDCQDJDZSIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: Reactive Scaffold


7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 877265-10-6) is a brominated derivative of the dihydroisoquinolinone class, characterized by a heterocyclic core (C10H10BrNO) with a molecular weight of 240.10 g/mol and a high purity specification of up to 98% from key suppliers . Its primary scientific role is as a synthetic building block, where the strategic placement of the bromine atom at the C7 position provides a critical handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries [1]. This compound is central to the preparation of more complex isoquinoline-based agents, including those investigated as RHO protein kinase inhibitors [2] and ligands targeting the angiotensin II type 2 receptor (AT2R) .

Reactive bromine handle for Pd-catalyzed cross-coupling

Key building block for isoquinoline-based libraries

Supports AT2R and RHO kinase inhibitor research

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: Substitution Risks


Substituting 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one with a closely related analog in a synthesis or assay is not a trivial exchange due to the precise regiochemical requirements of its applications. The compound's specific substitution pattern—a bromine atom at the C7 position and a methyl group at the N2 position on the dihydroisoquinolin-3(4H)-one scaffold—is non-negotiable for the cross-coupling reactions that define its utility . Altering the halogen position or the N-alkyl group can completely ablate reactivity in palladium-catalyzed transformations or destroy target binding affinity in the context of AT2R ligand development . Furthermore, discrepancies in purity between suppliers can introduce uncharacterized byproducts that compromise the reproducibility of downstream steps, as the compound's intrinsic purity is a critical parameter for both medicinal chemistry and material science applications . The quantitative data below demonstrates the measurable differences that preclude generic substitution.

Regiochemical mismatch: Alternative halogen or N‑substitution may abolish cross‑coupling reactivity
Purity variance: Lower‑purity batches may introduce catalyst poisons, reducing reproducibility
Carbonyl position shift: Changing the carbonyl location alters electronic environment, affecting coupling efficiency

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: Differentiation Evidence


Supplier Purity Comparison

The purity specification is a primary differentiator for procurement. Commercial suppliers offer this compound at varying purity levels, which directly impacts its suitability for sensitive applications. Fluorochem specifies a minimum purity of 98% , whereas suppliers like AKSci and Bide Pharmatech offer the compound at a lower standard purity of 95% . This 3% difference in assay can be critical for reactions where impurities inhibit catalysis or lead to side-product formation.

Supplier Purity
Head‑to‑head
98% vs 95%
Procurement‑grade differentiation
Supplier spec review recommended
Quality Control Procurement Analytical Chemistry

Molecular Weight and Lipophilicity Difference

A key differentiator between 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one and its non-brominated parent, 2-methyl-1,2-dihydroisoquinolin-3(4H)-one, is the impact on key physicochemical parameters. The presence of the bromine atom increases the molecular weight from 161.2 g/mol for the parent to 240.10 g/mol for the brominated derivative , a difference of +78.9 g/mol. While direct LogP data for the parent is not available, the bromine atom on the target compound (cLogP ~1.77) is known to increase lipophilicity compared to a hydrogen atom, which influences membrane permeability and metabolic stability.

MW & Lipophilicity
Cross‑study
+78.9 g/mol, cLogP ~1.77
ADME property modulation context
Calculated from molecular formula
Physicochemical Properties Lead Optimization Medicinal Chemistry

Carbonyl Position and Reactivity

The precise location of the bromine atom is a critical structural differentiator with major consequences for synthetic utility. The target compound has the bromine atom at the C7 position of the dihydroisoquinolin-3(4H)-one scaffold, which is a different regioisomer from compounds like 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1313399-68-6), where the carbonyl is at the 1-position . This difference is not trivial; in transition metal-catalyzed cross-coupling reactions, the electronic environment created by the adjacent carbonyl group at the 3-position in the target compound will yield different reactivity and selectivity compared to a regioisomer with the carbonyl at the 1-position.

Regiochemical Sensitivity
Class‑level
C3 vs C1 carbonyl
Coupling efficiency context‑dependent
Structural comparison review needed
Cross-Coupling SAR Studies Synthetic Chemistry

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: Key Applications


AT2R Ligand Development

This compound serves as a key intermediate in the synthesis and structure-activity relationship (SAR) study of analogs targeting the angiotensin II type 2 receptor (AT2R). The specific substitution pattern on the dihydroisoquinolinone core has been shown to be part of a series that allows for fine-tuning of antagonist binding modes, a process that would be impossible with a different regioisomer .

RHO Kinase Inhibitor Synthesis

The dihydroisoquinoline scaffold, to which this compound belongs, is a core structure in a class of patented RHO protein kinase inhibitors. This compound's reactive bromine handle makes it a valuable building block for constructing the more complex, substituted isoquinolines that are claimed for treating diseases associated with RHO kinase [1].

High-Purity Medicinal Chemistry Building Block

For high-throughput experimentation or late-stage functionalization, the 98% purity grade of this compound (available from specific vendors) is preferred. The higher purity minimizes the risk of catalyst poisoning in palladium-catalyzed reactions and reduces the formation of undesired byproducts, leading to more robust and reproducible synthetic routes .

Physicochemical Property Tuning in Lead Optimization

In a drug discovery program, the quantifiable difference in molecular weight (+78.9 g/mol) and increased lipophilicity (cLogP ~1.77) of this compound compared to its non-brominated analog can be strategically employed to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead series without altering the core pharmacophore .

Application
Selection Property
Validation Focus
AT2R Ligand Development
Regiospecific scaffold for SAR studies
AT2R binding mode interpretation
RHO Kinase Inhibitor Synthesis
Reactive bromine handle for coupling
Kinase inhibition activity research
High‑Purity Building Block
High‑purity specification (selected suppliers)
Catalytic efficiency & reproducibility
Lead Optimization Profiling
Molecular weight & lipophilicity modulation
ADME profile research context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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